N-(Benzyloxy)-2-(((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)amino)benzamide
Description
N-(Benzyloxy)-2-(((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)amino)benzamide is a benzamide derivative featuring a benzyloxy group at the N-terminus and a 1,3,5-trimethylpyrazole moiety linked via a methylene-amino bridge to the benzamide core. This compound’s structural complexity arises from the integration of a pyrazole ring, known for its role in enhancing metabolic stability and binding affinity in medicinal chemistry .
Properties
Molecular Formula |
C21H24N4O2 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
N-phenylmethoxy-2-[(1,3,5-trimethylpyrazol-4-yl)methylamino]benzamide |
InChI |
InChI=1S/C21H24N4O2/c1-15-19(16(2)25(3)23-15)13-22-20-12-8-7-11-18(20)21(26)24-27-14-17-9-5-4-6-10-17/h4-12,22H,13-14H2,1-3H3,(H,24,26) |
InChI Key |
MDPPJYGGYYESJW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1C)C)CNC2=CC=CC=C2C(=O)NOCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Benzyloxy)-2-(((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)amino)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an amine under dehydrating conditions.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a benzyl alcohol derivative reacts with the benzamide core.
Attachment of the Pyrazolylmethylamino Group: The final step involves the reaction of the intermediate with 1,3,5-trimethyl-1H-pyrazole-4-methanamine under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(Benzyloxy)-2-(((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)amino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution with alkyl halides or electrophilic substitution with halogens.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or pyrazoles.
Scientific Research Applications
N-(Benzyloxy)-2-(((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)amino)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(Benzyloxy)-2-(((1,3,5-trimethyl-1H-pyrazol-4-yl)methyl)amino)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The target compound shares a benzamide backbone with several derivatives listed in and . Below is a comparative analysis of its structural features and inferred pharmacological properties relative to analogs:
Pharmacokinetic and Pharmacodynamic Insights
- Target Compound vs. Thienylmethylthio Analogs : The substitution of a thienylmethylthio group (e.g., compound 15 in ) with a trimethylpyrazole moiety in the target compound likely improves metabolic stability. Thienyl groups are prone to oxidative metabolism, whereas methylated pyrazoles resist enzymatic degradation .
- Comparison with Isoxazole Derivatives : Isoxazole-containing analogs (e.g., compound 20 in ) exhibit similar heterocyclic diversity but lack the benzyloxy group. The benzyloxy substitution in the target compound may enhance lipophilicity, favoring blood-brain barrier penetration for CNS-targeted therapies .
- Contrast with Pyrazolone Derivatives: The pyrazolone-based compound in (methylambepyrine) demonstrates how minor structural changes (e.g., pyrazolone vs. pyrazole) shift therapeutic focus from antiplatelet/anticancer to anti-inflammatory applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
